6-EAPB

Overview

Description

Preparation Methods

The synthesis of 6-EAPB involves several steps, starting with the preparation of the benzofuran ring. The synthetic route typically includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

N-Ethylation: The benzofuran ring is then subjected to N-ethylation using ethylamine under controlled conditions.

Final Product Formation: The final step involves the purification of the product to obtain this compound in its pure form.

Chemical Reactions Analysis

6-EAPB undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the benzofuran ring or the amine group, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: It is used as a reference standard in analytical chemistry for the separation and identification of similar compounds.

Medicine: Although not approved for medical use, this compound’s effects on neurotransmitter systems have been explored for potential therapeutic applications.

Mechanism of Action

6-EAPB exerts its effects by interacting with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. It acts as a substrate-type releaser, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased extracellular levels of dopamine and serotonin, resulting in stimulant-like and entactogenic effects .

Comparison with Similar Compounds

6-EAPB is structurally and functionally similar to other benzofuran derivatives such as 5-APB and 6-APB. it is more potent than these compounds in terms of its ability to evoke transporter-mediated release of neurotransmitters. Compared to MDMA, this compound has a longer duration of action and produces more sustained stimulant-like effects . Similar compounds include:

5-APB: Known for its stimulant and entactogenic effects.

6-APB: Similar to 5-APB but with a slightly different pharmacological profile.

MDMA: A well-known entactogen with a shorter duration of action compared to this compound.

Biological Activity

6-EAPB, or 6-(2-aminopropyl)benzofuran, is a compound belonging to the class of psychoactive substances known as benzofurans. This compound has garnered attention due to its structural similarity to more widely known substances such as MDMA (3,4-methylenedioxymethamphetamine) and its potential for recreational use. Research into the biological activity of this compound has focused on its pharmacological effects, mechanisms of action, and associated risks.

This compound is primarily known for its interaction with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Studies have demonstrated that this compound acts as a substrate for these transporters, leading to the release of neurotransmitters such as dopamine and serotonin.

- Potency Comparison :

In Vivo Studies

Research involving microdialysis in rodent models has shown that administration of this compound leads to increased levels of extracellular dopamine and serotonin. Specifically, intravenous administration resulted in a marked elevation in these neurotransmitters within the nucleus accumbens .

Table: Potency of Benzofurans at Monoamine Transporters

| Compound | DAT EC50 (nM) | SERT EC50 (nM) | NET EC50 (nM) |

|---|---|---|---|

| This compound | 10 | 36 | Not specified |

| MDA | 106 | Not specified | Not specified |

| 5-APB | 31 | 19 | Not specified |

Behavioral Effects

In behavioral studies, both acute and chronic administration of this compound has been associated with increased locomotion and exploratory behavior in animal models. These effects are similar to those observed with other stimulants, indicating a potential for abuse .

Acute Toxicity Reports

A notable case study documented acute psychosis associated with recreational use of 6-APB in conjunction with cannabis. This incident highlighted the potential for severe psychological effects following the consumption of this compound .

Comparative Toxicity

Research comparing the toxicity of various benzofurans indicated that while 5-APB exhibited greater hepatotoxicity than its isomer 6-APB in cellular models, both compounds still pose significant health risks when abused .

Table: Comparative Toxicity of Benzofurans

| Compound | Hepatotoxicity Level |

|---|---|

| 5-APB | Higher |

| 6-APB | Moderate |

Properties

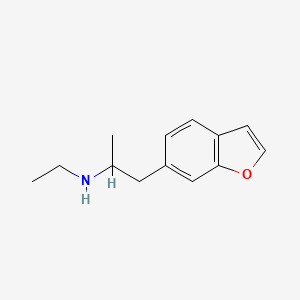

IUPAC Name |

1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-14-10(2)8-11-4-5-12-6-7-15-13(12)9-11/h4-7,9-10,14H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRNYUKRRZFBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010103 | |

| Record name | 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632539-47-9 | |

| Record name | 6-EAPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632539479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-EAPB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWB2M746C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.